أحماض أمينية L-ألفا
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

هيكل | الاسم الكيميائي | CAS | وسط |
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Nε-(1-Carboxymethyl)-L-lysine | 5746-04-3 | C8H16N2O4 |
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Mimosine | 500-44-7 | C8H10N2O4 |
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L-(+)-Abrine | 526-31-8 | C12H14N2O2 |
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beta-N-Methylamino-L-alanine | 741643-07-2 | C4H10N2O2 |
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L-Threonine, 4-fluoro- | 89426-34-6 | C4H8FNO3 |
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(2S)-2-amino-4-(phosphonooxy)butanoic acid | 4210-66-6 | C4H10NO6P |
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(2S,6R)-2,6-Diaminoheptanedioic acid | 922-54-3 | C7H14N2O4 |
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L-Cysteic Acid | 498-40-8 | C3H7NO5S |
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O-Acetylhomoserine | 7540-67-2 | C6H11NO4 |
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L-2-Aminobutyric Acid-d6 | 1276197-51-3 | C4H9NO2 |
الوثائق ذات الصلة
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
الموردين الموصى بهم
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BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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